3-Methylguanine
Overview
Description
3-Methylguanine is a compound derived from guanine, one of the four main nucleobases found in DNA. It has been the subject of various studies due to its relevance in biochemical processes and potential applications.
Synthesis Analysis
- Itaya, Shioyama, and Kagatani (1982) developed an improved procedure for synthesizing 3-methylguanine from 2, 6-diamino-1-methyl-4-pyrimidone, providing detailed spectral data for the compounds involved (Itaya, Shioyama, & Kagatani, 1982).
- Rogers and Ulbricht (1971) reported the first synthesis of 3-methylisoguanine, a related compound, detailing the steps involved in its creation from methylated derivatives of pyrimidine (Rogers & Ulbricht, 1971).
Molecular Structure Analysis
- The molecular structure of 3-methylguanine has been analyzed using various spectroscopic techniques. Itaya et al. (1982) provided ultraviolet (UV) and nuclear magnetic resonance (NMR) spectral data, which are crucial for understanding its molecular structure (Itaya, Shioyama, & Kagatani, 1982).
Chemical Reactions and Properties
- Sugiyama et al. (1996) explored the incorporation of modified guanine bases, such as 8-methylguanine, into DNA sequences, which can influence the DNA's structural and functional properties. This research provides insights into the chemical behavior of methylated guanines (Sugiyama et al., 1996).
Physical Properties Analysis
- The physical properties of 3-methylguanine, such as solubility, melting point, and stability, can be inferred from the detailed spectral data provided by Itaya et al. (1982). These properties are essential for understanding its behavior in different environments (Itaya, Shioyama, & Kagatani, 1982).
Chemical Properties Analysis
- The chemical properties of 3-methylguanine, including its reactivity and interaction with other molecules, can be understood from studies like those conducted by Rogers and Ulbricht (1971), which explore the synthesis of related methylated guanine compounds (Rogers & Ulbricht, 1971).
Scientific Research Applications
DNA Methylation and Carcinogenesis
Research has shown that certain compounds, such as 3,3-dimethyl-1-phenyltriazene, can lead to the methylation of nucleic acids, including the formation of 7-methylguanine and 3-methyladenine in DNA. This methylation is significant in the context of carcinogenesis, particularly in liver and kidney tissues (Kleihues, Kolar, & Margison, 1976). Additionally, the repair enzymes like O6-methylguanine-DNA methyltransferase (Mgmt) and base excision repair (BER) enzymes are critical in defending against carcinogenic effects of methylating agents, indicating the importance of DNA repair mechanisms in response to such methylation events (Wirtz et al., 2010).
Gene Therapy and Chemoprotection
In the field of gene therapy, particularly in the context of allogeneic stem cell transplantation, the role of methylguanine methyltransferase-mediated chemoprotection has been studied. This approach demonstrates how gene-modified cells can be protected against chemotherapy-induced myelosuppression, highlighting a therapeutic application of understanding and manipulating DNA methylation processes (Neff et al., 2003).
Enzymatic Repair of DNA Damage
The enzymatic excision of alkylated DNA bases, including 3-methyladenine and 7-methylguanine, is a crucial process in DNA repair. Specific enzymes, such as 3-methyladenine-DNA N-glycosylase, have been identified and studied for their role in recognizing and removing alkylated bases from DNA, which is vital for maintaining genomic stability and preventing carcinogenesis (Cathcart & Goldthwait, 1981).
DNA Damage and Cellular Responses
Studies have also focused on understanding the biological consequences of 3-methyladenine lesions in the mammalian genome. For instance, it has been shown that 3-methyladenine can induce sister chromatid exchange, chromatid and chromosome gaps and breaks, and apoptosis, thereby elucidating the cellular response to specific types of DNA damage (Engelward et al., 1998).
properties
IUPAC Name |
2-amino-3-methyl-7H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-11-4-3(8-2-9-4)5(12)10-6(11)7/h2H,1H3,(H,8,9)(H2,7,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBSBNYEHDQRCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N=C1N)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183755 | |
Record name | 3-Methylguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Methylguanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001566 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Methylguanine | |
CAS RN |
2958-98-7 | |
Record name | 2-Amino-3,9-dihydro-3-methyl-6H-purin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2958-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Methylguanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylguanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62622 | |
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Record name | 3-Methylguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3,7-dihydro-3-methyl-6H-purin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-METHYLGUANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEQ5689EMB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3-Methylguanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001566 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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